(R)-4-methylmorpholine-3-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(3R)-4-methylmorpholine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-7-2-3-10-4-5(7)6(8)9/h5H,2-4H2,1H3,(H,8,9)/t5-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJCXUSBLNCTAJP-RXMQYKEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOCC1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCOC[C@@H]1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Significance of Chiral Morpholine Derivatives in Synthetic Chemistry and Chemical Biology
The morpholine (B109124) ring, a six-membered heterocycle containing both an amine and an ether functional group, is a versatile and valuable scaffold in chemistry. nih.govresearchgate.net When a chiral center is introduced, the resulting chiral morpholine derivatives become powerful tools in both synthetic chemistry and chemical biology. tsijournals.com
In synthetic chemistry, chiral morpholines are employed as versatile synthons for the creation of diversely substituted and enantiopure amino acids and amino alcohols. researchgate.net They also serve as crucial building blocks in the total synthesis of various natural products. researchgate.net Furthermore, their structural properties have led to their use as chiral auxiliaries and ligands to control the stereochemical outcome of asymmetric reactions, such as the addition of organozinc compounds to aldehydes. researchgate.netnih.gov
From a biological and medicinal chemistry perspective, the morpholine moiety is considered a "privileged structure." nih.gov This is due to its favorable physicochemical, metabolic, and biological properties, which can enhance the drug-like characteristics of a molecule. nih.gov Substituted morpholine derivatives are core components of numerous natural products and biologically active compounds. tsijournals.comresearchgate.net The continuous demand for new medicines drives research into novel morpholine derivatives with improved biological activities. e3s-conferences.org This has led to the development of morpholine-containing compounds with a wide array of pharmacological activities, including antidepressant, antitumor, antioxidant, and antifungal properties. tsijournals.comresearchgate.net For instance, the antibiotic Linezolid and the agricultural fungicide Fenpropimorph are established products that feature a morpholine ring, highlighting the scaffold's importance. researchgate.net The ability of the morpholine ring to interact with target proteins, such as kinases, makes it a key pharmacophore in drug design. researchgate.net
The R 4 Methylmorpholine 3 Carboxylic Acid Scaffold: a Focus on Stereochemical Precision
The (R)-4-methylmorpholine-3-carboxylic acid scaffold is a specific example of a chiral morpholine (B109124) derivative, categorized as a chiral building block for use in asymmetric synthesis. bldpharm.com It is a non-proteinogenic α-amino acid analog, where the amino and carboxyl groups are attached to the same carbon, which is part of the heterocyclic morpholine ring. wikipedia.org The defining feature of this molecule is its absolute configuration at the C3 position, designated as (R). This stereochemical precision is not a trivial detail; it is fundamental to the molecule's interactions in a chiral environment, such as the active site of an enzyme or receptor.
The importance of stereochemistry is well-established in morpholine-based compounds. For example, studies on 2-[(phenoxy)(phenyl)methyl]morpholine derivatives have shown that the stereochemistry and substitution patterns on the aryl rings determine whether the compounds act as selective serotonin (B10506) reuptake inhibitors (SRI), selective noradrenaline reuptake inhibitors (NRI), or dual SNRIs. nih.gov The absolute configuration of chiral molecules dictates their biological function. acs.org Therefore, the specific (R)-configuration of 4-methylmorpholine-3-carboxylic acid is critical for its intended applications as a building block, ensuring the precise construction of more complex, stereochemically defined target molecules.
Below is a table summarizing key computed properties of this specific scaffold.
| Property | Value |
| Molecular Formula | C₆H₁₁NO₃ chemscene.com |
| Molecular Weight | 145.16 g/mol chemscene.com |
| SMILES | CN1CCOC[C@@H]1C(=O)O chemscene.com |
| Topological Polar Surface Area (TPSA) | 49.77 Ų chemscene.com |
| LogP | -0.5984 chemscene.com |
| Hydrogen Bond Donors | 1 chemscene.com |
| Hydrogen Bond Acceptors | 3 chemscene.com |
| Rotatable Bonds | 1 chemscene.com |
This data is computationally generated.
Overview of Research Trajectories for Chiral Heterocyclic α Amino Acid Analogs
Enantioselective Methodologies for the Morpholine-3-carboxylic Acid Core
The primary challenge in synthesizing this compound lies in establishing the stereocenter at the C3 position of the morpholine (B109124) ring. Various methodologies have been developed to achieve this with high enantiopurity.
Chiral Pool Approaches and Precursor Functionalization
A common and effective strategy for obtaining enantiopure compounds is to start from readily available chiral molecules, a concept known as the chiral pool approach. baranlab.orgmdpi.com Amino acids, with their inherent chirality, are particularly useful precursors. For the synthesis of the morpholine-3-carboxylic acid core, derivatives of serine are frequently employed. mdpi.comresearchgate.net
One such method involves the use of polymer-supported Fmoc-Ser(tBu)-OH as the starting material. researchgate.net This solid-phase synthesis approach allows for the construction of N-alkyl-N-sulfonyl/acyl intermediates, which, upon cleavage from the resin with trifluoroacetic acid in the presence of a reducing agent like triethylsilane, yield the desired morpholine-3-carboxylic acid scaffold with a defined stereochemistry at the newly formed stereocenter. researchgate.netnih.gov
Another approach utilizes optically pure N-allyl-β-amino alcohols, which can be derived from amino acids. banglajol.info Electrophile-induced cyclization, for example using bromine, can then form the morpholine ring. The stereochemistry of the starting amino alcohol dictates the stereochemistry of the final product. banglajol.info
Asymmetric Catalysis in Ring Formation and Stereocenter Induction
Asymmetric catalysis offers a powerful and atom-economical alternative for constructing the chiral morpholine ring. nih.gov These methods typically involve the use of a chiral catalyst to control the stereochemical outcome of the ring-forming reaction.
A notable example is the tandem sequential one-pot reaction that combines a titanium-catalyzed hydroamination with a ruthenium-catalyzed asymmetric transfer hydrogenation (ATH). organic-chemistry.orgnih.gov This process starts with an aminoalkyne substrate which first undergoes hydroamination to form a cyclic imine. This intermediate is then reduced in the same pot by a chiral Noyori-Ikariya catalyst, such as RuCl(S,S)-Ts-DPEN, to afford the chiral 3-substituted morpholine. nih.gov This method has demonstrated high yields and excellent enantioselectivities. organic-chemistry.orgnih.gov
| Substrate | Catalyst System | Enantiomeric Excess (ee) | Yield |
| Ether-containing aminoalkyne | Ti(NMe2)2(HBP)2 / RuCl(S,S)-Ts-DPEN | >95% | Good |
Table 1: Asymmetric transfer hydrogenation for the synthesis of chiral 3-substituted morpholines. nih.gov
Mechanistic studies have highlighted the importance of hydrogen-bonding interactions between the substrate and the chiral ligand of the ruthenium catalyst for achieving high enantioselectivity. organic-chemistry.orgnih.gov
Biocatalytic and Enzymatic Routes to Enantiopure Intermediates
Biocatalysis provides a highly selective and environmentally friendly approach to obtaining enantiopure compounds. nih.gov Enzymes can be used to resolve racemic mixtures or to perform asymmetric transformations with high precision.
For the synthesis of enantiopure morpholine carboxylic acid derivatives, enzymatic kinetic resolution is a particularly effective strategy. researchgate.net In this approach, a racemic mixture of a morpholine-2-carboxylate ester is treated with a lipase, such as one from Candida rugosa. The enzyme selectively hydrolyzes one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted. researchgate.net This allows for the separation of the two enantiomers with very high enantiomeric excess.
| Racemic Substrate | Enzyme | Product 1 (Enantiomeric Excess) | Product 2 (Enantiomeric Excess) |
| n-Butyl 4-benzylmorpholine-2-carboxylate | C. rugosa lipase | (S)-4-benzylmorpholine-2-carboxylic acid (>99% ee) | (R)-n-butyl 4-benzylmorpholine-2-carboxylate (>99% ee) |
Table 2: Enzymatic kinetic resolution of a morpholine-2-carboxylate. researchgate.net
This method is advantageous due to its operational simplicity and the high selectivity of the enzymatic process, which often leads to products with near-perfect enantiopurity. researchgate.netnih.gov
Regioselective N-Methylation Strategies
Once the chiral morpholine-3-carboxylic acid core is obtained, the final step is the regioselective methylation of the nitrogen atom at position 4. This transformation must be performed without affecting the stereocenter at C3 or the carboxylic acid functionality.
A common method for this N-methylation is reductive amination. This involves reacting the morpholine-3-carboxylic acid with formaldehyde (B43269) in the presence of a reducing agent. A widely used catalyst for the hydrogenation step is palladium on carbon (Pd/C). This reaction proceeds under mild conditions and provides the desired N-methylated product in good yield.
Another approach involves the use of dimethyl carbonate as a "green" methylating agent. asianpubs.org This method can be performed under self-catalytic conditions, as the basicity of the morpholine nitrogen is sufficient to initiate the reaction. The reaction proceeds through the formation of a morpholine-4-carboxylic acid methyl ester intermediate, which then converts to the N-methylmorpholine product. asianpubs.org This avoids the use of more hazardous methylating agents.
Optimization of Stereoselectivity and Scalability in Synthetic Pathways
For a synthetic route to be practical, particularly for pharmaceutical applications, it must be both highly stereoselective and scalable. The catalytic and biocatalytic methods discussed offer significant advantages in this regard.
Similarly, enzymatic resolutions are well-suited for large-scale production due to the mild reaction conditions and the ease of separation of the products. researchgate.netnih.gov The robustness and high selectivity of enzymes make them reliable catalysts for producing enantiomerically pure intermediates on a large scale. nih.gov
Advanced Spectroscopic Characterization for Absolute Configuration and Enantiomeric Purity
The determination of the absolute configuration and the quantification of enantiomeric purity are critical steps in the characterization of a chiral molecule. A combination of chiroptical spectroscopy and chiral chromatography is typically employed for this purpose.
Chiroptical Spectroscopy (VCD, ORD, CD) for Absolute Configuration Determination
Chiroptical techniques, including Vibrational Circular Dichroism (VCD), Optical Rotatory Dispersion (ORD), and Electronic Circular Dichroism (CD), are powerful non-destructive methods for determining the absolute configuration of chiral molecules in solution. These methods rely on the differential interaction of chiral molecules with left and right circularly polarized light.
While the application of these techniques to this compound has not been specifically reported, a general approach would involve measuring the VCD or CD spectrum of an enantiomerically enriched sample. The experimental spectrum would then be compared to a theoretically predicted spectrum for the (R)- or (S)-enantiomer, calculated using quantum chemical methods. A match between the experimental and a calculated spectrum would allow for an unambiguous assignment of the absolute configuration.
Table 1: Overview of Chiroptical Spectroscopy Techniques
| Technique | Principle | Information Obtained |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light by vibrational transitions. | Absolute configuration, solution-state conformation. |
| Optical Rotatory Dispersion (ORD) | Variation of optical rotation with the wavelength of plane-polarized light. | Absolute configuration, location of chromophores. |
| Electronic Circular Dichroism (CD) | Differential absorption of left and right circularly polarized ultraviolet-visible light by electronic transitions. | Absolute configuration, secondary structure of macromolecules. |
Chiral Chromatography (HPLC, GC) for Enantiomeric Excess Assessment
Chiral chromatography is the cornerstone for determining the enantiomeric excess (e.e.) of a chiral compound. This is achieved by separating the enantiomers on a chiral stationary phase (CSP) in either High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
For this compound, a suitable chiral HPLC method would likely involve a column with a CSP based on a polysaccharide derivative or a cyclodextrin. The separation of the (R)- and (S)-enantiomers would be optimized by varying the mobile phase composition and temperature. The relative peak areas of the two enantiomers in the chromatogram would then be used to calculate the enantiomeric excess. While general methods for separating chiral amines and carboxylic acids exist, a specific, validated method for this compound is not documented in the literature.
Table 2: Chiral Chromatography for Enantiomeric Purity
| Technique | Stationary Phase Type | Typical Application |
| Chiral HPLC | Polysaccharide-based (e.g., cellulose, amylose (B160209) derivatives) | Broad applicability for a wide range of chiral compounds. |
| Cyclodextrin-based | Separation of molecules that can form inclusion complexes. | |
| Pirkle-type (brush-type) | Separation based on π-π interactions, hydrogen bonding, and dipole-dipole interactions. | |
| Chiral GC | Cyclodextrin derivatives coated on a capillary column | Separation of volatile chiral compounds. |
Nuclear Magnetic Resonance (NMR) for Conformational Analysis and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the three-dimensional structure and conformational dynamics of molecules in solution. For this compound, a detailed NMR analysis would provide insights into the preferred conformation of the morpholine ring and the relative orientation of the methyl and carboxylic acid substituents.
Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) would reveal through-space proximities between protons, helping to define the stereochemistry and conformational preferences. The measurement of coupling constants (J-values) can also provide information about dihedral angles within the molecule. While NMR data for morpholine derivatives have been reported in a general context, a specific conformational analysis of this compound is not available.
X-ray Crystallographic Analysis of this compound and Its Derivatives
X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state. An X-ray crystal structure of this compound or one of its derivatives would unambiguously confirm its absolute configuration and reveal its solid-state conformation and intermolecular interactions.
Solid-State Conformation and Packing Interactions
A crystallographic study would detail the bond lengths, bond angles, and torsion angles of the molecule, providing a static picture of its conformation. This would reveal whether the morpholine ring adopts a chair, boat, or twist-boat conformation in the solid state. Furthermore, the analysis of the crystal packing would identify intermolecular interactions, such as hydrogen bonds involving the carboxylic acid and the morpholine nitrogen or oxygen atoms, which stabilize the crystal lattice. To date, no crystal structure for this compound has been deposited in the Cambridge Structural Database.
Theoretical and Computational Conformational Studies
In the absence of extensive experimental data, theoretical and computational methods can provide valuable insights into the conformational landscape of a molecule. Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to explore the potential energy surface of this compound.
Such studies would identify the low-energy conformers of the molecule and provide information on their relative stabilities. This computational data is crucial for interpreting experimental results from spectroscopic techniques like VCD and NMR. While computational studies on morpholine derivatives have been performed, a dedicated conformational analysis of this compound is not present in the current body of scientific literature.
Quantum Chemical Calculations of Energetic Preferences
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the geometric and electronic structures of molecules and for determining the relative stabilities of different conformers. nih.gov For this compound, these calculations can elucidate the preferred conformations of the morpholine ring and the orientation of the carboxylic acid and N-methyl substituents.
The morpholine ring can adopt several conformations, with the chair form generally being the most stable. Within the chair conformation, the substituents at the C3 and N4 positions can be oriented in either axial or equatorial positions. This gives rise to multiple possible diastereomeric conformers. The primary chair conformations for the this compound would involve the carboxylic acid group at C3 and the methyl group at N4.
A hypothetical representation of the relative energies for the possible chair conformers of this compound is presented in Table 1. In this illustrative table, "Eq" denotes an equatorial position and "Ax" denotes an axial position for the substituents on the morpholine ring.
Table 1: Hypothetical Relative Energies of this compound Chair Conformers
| Conformer | C3-COOH Orientation | N4-CH3 Orientation | Relative Energy (kcal/mol) |
|---|---|---|---|
| 1 | Equatorial | Equatorial | 0.00 |
| 2 | Equatorial | Axial | 1.5 |
| 3 | Axial | Equatorial | 3.2 |
This table is interactive. Users can sort the data by clicking on the column headers.
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only, based on general principles of conformational analysis of similar heterocyclic systems. Actual energetic preferences would require specific quantum chemical calculations for this molecule.
Molecular Dynamics Simulations for Dynamic Conformational Behavior
While quantum chemical calculations provide a static picture of the preferred conformations, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of the molecule over time. mdpi.com MD simulations model the atomic motions of a system by integrating Newton's laws of motion, providing a trajectory of the molecule's conformations in a simulated environment, such as in a solvent like water. mdpi.com
For this compound, an MD simulation would typically be initiated from an energy-minimized structure obtained from quantum chemical calculations. The simulation would track the changes in bond lengths, bond angles, and dihedral angles over a period of nanoseconds. This allows for the observation of conformational transitions, such as ring-flipping from one chair conformation to another, and the rotation of the substituent groups.
A hypothetical summary of results from a molecular dynamics simulation of this compound in an aqueous solution is presented in Table 2.
This table is interactive. Users can sort the data by clicking on the column headers.
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual dynamic behavior would require specific molecular dynamics simulations for this molecule.
Applications of R 4 Methylmorpholine 3 Carboxylic Acid As a Chiral Building Block in Advanced Organic Synthesis
Design and Synthesis of Complex Chiral Molecules
The inherent chirality and structural rigidity of (R)-4-methylmorpholine-3-carboxylic acid make it a significant tool for the synthesis of enantiomerically pure complex molecules. bldpharm.com The use of such chiral building blocks is a foundational strategy in asymmetric synthesis, allowing for the creation of a single desired stereoisomer, which is often crucial for biological activity. nih.govchemimpex.com
| Property | Data |
| Molecular Formula | C6H11NO3 |
| Molecular Weight | 145.16 g/mol |
| Chirality | (R)-enantiomer |
| Key Structural Features | Morpholine (B109124) ring, Tertiary amine (N-methyl), Carboxylic acid at C3 |
| Classification | Chiral Building Block, Heterocyclic Compound bldpharm.combldpharm.com |
Intermediates in Natural Product Synthesis
While morpholine fragments are present in some natural products, the primary value of this compound lies in its role as a synthetic intermediate. researchgate.net Its structural analog, (R)-Thiomorpholine-3-carboxylic acid, is utilized as a key intermediate in the synthesis of various pharmaceuticals. chemimpex.com This suggests the utility of the morpholine-based acid in constructing core structures that mimic or are part of complex natural product architectures. The stereospecific synthesis of related morpholine building blocks from chiral starting materials underscores their importance in creating optically pure complex molecules. unimi.it
Scaffolds for Chemical Library Development
In modern drug discovery, the development of chemical libraries containing diverse yet structurally related compounds is essential for screening against biological targets. This compound serves as an ideal scaffold for this purpose. bldpharm.com Its rigid conformation and multiple functionalization points—the carboxylic acid and the potential for substitution on the ring—allow for the systematic generation of a library of unique compounds. The defined stereochemistry of the scaffold is a significant advantage, as it reduces the complexity of the output library to a single set of stereoisomers. nih.gov This approach is analogous to the use of other carboxylic acid derivatives, such as in the three-component synthesis of quinoline-4-carboxylic acids, to rapidly generate libraries of bioactive molecules. nih.gov
Precursors for Agrochemical and Material Science Research
The application of morpholine derivatives extends beyond pharmaceuticals into agrochemicals and material science. researchgate.netchemimpex.com The closely related sulfur analog, (R)-Thiomorpholine-3-carboxylic acid, is used in the formulation of agrochemicals, where it can improve the stability and absorption of pesticides and herbicides. chemimpex.com In material science, this analog is explored for creating polymers with enhanced properties. chemimpex.com These established applications for the thiomorpholine (B91149) structure highlight the potential of this compound as a precursor for developing new materials and agrochemicals where its specific physicochemical properties could be advantageous.
Incorporation into Peptidomimetics and Constrained Amino Acid Analogs
This compound is classified as a non-canonical, constrained amino acid analog. nih.gov In the field of peptide science, incorporating such structures into peptide chains is a key strategy to create peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved properties like stability and receptor selectivity. nih.govmdpi.com
| Analog | Structural Feature | Influence on Conformation |
| This compound | Saturated N-methylated heterocycle | Induces tight turns and constrains backbone |
| Proline (Pro) | 5-membered pyrrolidine (B122466) ring | Restricts phi (φ) angle, often found in turns |
| Tic (Tetrahydroisoquinoline-3-carboxylic acid) | Fused bicyclic system | Highly rigid, induces well-defined turns nih.gov |
| Pip (4-Aminopiperidine-4-carboxylic acid) | 6-membered piperidine (B6355638) ring | Stabilizes 3(10)-helical structures uminho.pt |
Rational Design for Molecular Recognition Studies
Molecular recognition, the specific interaction between two or more molecules, is fundamental to all biological processes. nih.gov The rational design of molecules to study these events relies on building blocks with well-defined shapes and functional group displays. This compound is an excellent tool for such studies due to its rigid structure. nih.gov Its carboxylic acid group can act as a hydrogen bond donor and acceptor, a key interaction in molecular recognition. ijacskros.com The precise, chiral arrangement of its ether oxygen and N-methyl group provides a specific three-dimensional interaction field. bldpharm.com By incorporating this unit into a larger molecule, researchers can probe the importance of shape and functional group complementarity in the binding event between a ligand and its biological receptor, which is a cornerstone of rational drug design. nih.govnih.gov
Role in Asymmetric Catalysis as a Chiral Ligand or Organocatalyst
The utility of a chiral molecule in asymmetric catalysis hinges on its ability to effectively transfer its stereochemical information to a prochiral substrate, leading to the preferential formation of one enantiomer of the product over the other. This is typically achieved by employing the chiral molecule as either a ligand that coordinates to a metal catalyst or as a metal-free organocatalyst.
Development of Morpholine-Based Organocatalysts
The development of organocatalysts derived from morpholine has been an area of academic interest, though it has been met with mixed success compared to the more widely used pyrrolidine-based catalysts. nih.govrsc.org The primary mode of action for many of these catalysts is through the formation of a nucleophilic enamine intermediate with a carbonyl compound.
However, the electronic properties of the morpholine ring present a fundamental challenge. The presence of the oxygen atom in the morpholine nucleus has an electron-withdrawing effect, which increases the ionization potential and consequently reduces the nucleophilicity of the enamine intermediate compared to those derived from piperidine or the highly successful pyrrolidine. nih.gov This reduced nucleophilicity can lead to lower reactivity and catalytic efficiency. nih.govrsc.org
Furthermore, the six-membered morpholine ring exhibits a more pronounced pyramidalization of the nitrogen atom. nih.gov This conformational characteristic can further hinder the formation and reactivity of the enamine intermediate, posing a limitation on the catalytic activity. nih.gov
Despite these challenges, researchers have explored the synthesis of novel β-morpholine amino acids as a class of organocatalysts. nih.gov Studies on their application in reactions such as the 1,4-addition of aldehydes to nitroolefins have been conducted. nih.gov While detailed performance data for a broad range of such catalysts is not extensively documented, these studies represent an effort to overcome the inherent limitations of the morpholine core.
Mechanistic Insights into Stereoselective Transformations
Understanding the mechanism of a stereoselective transformation is crucial for the rational design and optimization of catalysts. For morpholine-based organocatalysts operating via an enamine mechanism, the key steps involve the formation of the enamine, its reaction with an electrophile, and the subsequent hydrolysis to release the product and regenerate the catalyst.
Computational studies have been employed to shed light on the transition states of reactions catalyzed by morpholine derivatives. rsc.org These theoretical analyses aim to explain the observed stereochemical outcomes and provide a rationale for why certain catalysts might exhibit high efficiency despite the inherent electronic and conformational disadvantages of the morpholine ring. rsc.org For instance, in the Michael addition of aldehydes to nitroalkenes, two main mechanistic pathways are considered: a stepwise mechanism involving a zwitterionic intermediate or a concerted cycloaddition leading to a dihydrooxazine oxide. The specific pathway and the geometry of the transition state, influenced by the structure of the morpholine catalyst, will dictate the stereoselectivity of the reaction.
However, specific mechanistic investigations focusing on catalysts derived directly from this compound are not available in the surveyed literature. The influence of the N-methyl group and the carboxylic acid function at the C3 position on the catalytic cycle and the stereochemical control remains an open area for investigation. Without experimental data on enantiomeric excesses and diastereoselectivities achieved with this specific compound, any mechanistic discussion would be purely speculative.
Advanced Derivatization and Functionalization Chemistry of R 4 Methylmorpholine 3 Carboxylic Acid
Modifications of the Carboxylic Acid Moiety
The carboxylic acid group is the most prominent functional handle for derivatization, enabling the synthesis of a wide array of analogs through well-established and novel chemical transformations.
The conversion of the carboxylic acid to esters and amides is fundamental for modifying the compound's physicochemical properties and for creating key intermediates for further synthesis.
Esterification: The formation of esters from (R)-4-methylmorpholine-3-carboxylic acid can be readily achieved through several standard methods. The most common is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis. youtube.commasterorganicchemistry.com This equilibrium-driven process often requires the removal of water using a Dean-Stark apparatus or a dehydrating agent to drive the reaction to completion. masterorganicchemistry.com For sensitive alcohol substrates or milder conditions, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) can be employed. Methyl esters are particularly common derivatives, which can serve to protect the carboxylic acid or to enhance the fragmentation efficiency in mass spectrometry analysis for structural characterization. nih.govnih.gov
Amidation: The synthesis of amides from this compound introduces a key structural motif found in numerous biologically active molecules, including peptides. Direct reaction with an amine is typically inefficient and requires high temperatures. Therefore, the carboxylic acid is usually activated first. youtube.com Common methods involve the use of peptide coupling reagents like DCC, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). An alternative route involves converting the carboxylic acid to a more reactive intermediate, such as an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, which then readily reacts with a primary or secondary amine to form the desired amide. libretexts.org
Table 1: Representative Esterification and Amidation Reactions
| Reaction Type | Reagents & Conditions | Product | Purpose |
|---|---|---|---|
| Fischer Esterification | Methanol (B129727) (CH₃OH), H₂SO₄ (cat.), Reflux | (R)-methyl 4-methylmorpholine-3-carboxylate | Protection, Intermediate |
| DCC Coupling | Ethanol (CH₃CH₂OH), DCC, DMAP (cat.) | (R)-ethyl 4-methylmorpholine-3-carboxylate | Mild ester formation |
| Amide Coupling | Benzylamine, EDC, HOBt, DMF | (R)-N-benzyl-4-methylmorpholine-3-carboxamide | Bioisostere synthesis |
| Acid Chloride Formation | 1. SOCl₂; 2. Diethylamine ((CH₃CH₂)₂NH) | (R)-N,N-diethyl-4-methylmorpholine-3-carboxamide | Synthesis of tertiary amides |
Decarboxylation, the removal of the carboxyl group, provides a pathway to novel structures by replacing the acid functionality with a hydrogen atom or a new substituent. While the decarboxylation of simple aliphatic carboxylic acids is difficult, the nitrogen atom at the alpha position in this compound can facilitate this transformation. chemrxiv.org
Modern synthetic methods offer several potential strategies for decarboxylation: organic-chemistry.org
Oxidative Decarboxylation: Methods like the Hunsdiecker reaction (using silver salts and bromine) or photoredox catalysis using visible light can achieve decarboxylation and subsequent functionalization (e.g., halogenation). organic-chemistry.org
Barton Decarboxylation: This free-radical based method involves converting the carboxylic acid into a thiohydroxamate ester (Barton ester). Upon heating or photolysis, this derivative undergoes decarboxylation to generate a carbon-centered radical, which can be trapped by a hydrogen atom donor or other radical acceptors.
Reductive Decarboxylation (Protodecarboxylation): Catalytic systems, sometimes involving silver carbonate, can effect the replacement of the carboxylic acid group with a hydrogen atom. organic-chemistry.org For amino acids, this transformation can be challenging but provides direct access to the core morpholine (B109124) scaffold without the C-3 substituent.
Recent studies have also shown that carboxylates with adjacent electron-withdrawing groups can undergo reversible decarboxylation under relatively mild conditions, generating a transient carbanionic intermediate that can be trapped. chemrxiv.org This suggests a potential pathway for isotopic labeling or deuteration at the C-3 position.
Table 2: Potential Decarboxylative Strategies
| Strategy | Key Reagents | Intermediate | Potential Product |
|---|---|---|---|
| Barton Decarboxylation | N-Hydroxy-2-thiopyridone, DCC; then t-BuSH | Carbon radical | (R)-4-methylmorpholine |
| Photoredox Decarboxylation | Photocatalyst (e.g., Ir or Ru complex), light | Carbon radical | C-3 functionalized morpholine |
| Hunsdiecker-type Reaction | Ag₂O, Br₂ | Acyl hypobromite | (R)-3-bromo-4-methylmorpholine |
Functionalization at the Morpholine Nitrogen (N-4)
The tertiary amine at the N-4 position is a key feature of the molecule. While the methyl group provides a degree of steric and electronic stability, its modification can be synthetically useful for generating diverse libraries of compounds. Direct functionalization is not straightforward; therefore, a two-step demethylation-refunctionalization sequence is the most plausible strategy.
N-Demethylation: The removal of the N-methyl group can be accomplished using various reagents. Classic methods include the use of chloroformates like vinyl chloroformate (Von Braun reaction) or α-chloroethyl chloroformate (ACE-Cl). The reaction with ACE-Cl generates a carbamate (B1207046) intermediate, which is subsequently cleaved with methanol to yield the secondary amine, (R)-morpholine-3-carboxylic acid.
N-Functionalization: Once the secondary amine is obtained, the nitrogen atom becomes a versatile handle for a wide range of functionalization reactions:
N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes or ketones can introduce a variety of substituents.
N-Acylation: Treatment with acid chlorides or anhydrides yields the corresponding N-amides.
N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) with aryl halides can be used to introduce aromatic moieties.
This sequence allows for systematic variation of the N-4 substituent, which is a common strategy in medicinal chemistry to modulate properties such as solubility, metabolic stability, and target affinity.
Stereoselective Introduction of Additional Chiral Centers on the Morpholine Ring
A sophisticated application of this compound in synthesis is to use the existing stereocenter at C-3 to control the stereoselective formation of new chiral centers on the morpholine ring. This diastereoselective approach leverages the chiral information embedded in the starting material to build molecular complexity in a controlled manner.
One of the most powerful strategies involves the formation of an enolate or enamine equivalent from a derivative of the parent acid, followed by reaction with an electrophile. For instance, the methyl ester, (R)-methyl 4-methylmorpholine-3-carboxylate, could be deprotonated at the C-2 position using a strong, non-nucleophilic base like lithium diisopropylamide (LDA). This would generate a chiral enolate.
The subsequent alkylation of this enolate with an electrophile (e.g., an alkyl halide) is expected to proceed with a degree of diastereoselectivity. The incoming electrophile will preferentially approach from the face of the enolate opposite to the existing substituent at C-3, which acts as a stereodirecting group. This principle is widely used in the synthesis of complex natural products and pharmaceuticals. mdpi.com The choice of the N-4 substituent and the ester group can influence the conformation of the ring and the enolate, thereby tuning the degree of stereoselectivity. Similar strategies could be applied to introduce substituents at the C-5 position through different synthetic routes. The ability to perform such stereocontrolled transformations makes this scaffold highly valuable for constructing complex chiral molecules. nih.gov
Table 3: Hypothetical Diastereoselective Alkylation
| Substrate | Reagents | Electrophile | Predicted Major Product |
|---|---|---|---|
| (R)-methyl 4-methylmorpholine-3-carboxylate | 1. LDA, THF, -78 °C | Methyl Iodide (CH₃I) | (2S,3R)-methyl 2,4-dimethylmorpholine-3-carboxylate |
| (R)-methyl 4-methylmorpholine-3-carboxylate | 1. LDA, THF, -78 °C | Benzyl Bromide (BnBr) | (2S,3R)-methyl 2-benzyl-4-methylmorpholine-3-carboxylate |
| (R)-tert-butyl 4-methylmorpholine-3-carboxylate | 1. LDA, THF, -78 °C | Allyl Bromide | (2S,3R)-tert-butyl 2-allyl-4-methylmorpholine-3-carboxylate |
Theoretical and Computational Studies of R 4 Methylmorpholine 3 Carboxylic Acid Reactivity and Interactions
Quantum Chemical Investigations of Reaction Mechanisms and Stereoselectivity
Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in exploring the reaction mechanisms and stereoselectivity associated with morpholine (B109124) derivatives. nih.govresearchgate.netrsc.org These computational approaches allow for the detailed study of reaction pathways, transition states, and the energetic factors that determine the outcome of a chemical transformation. researchgate.net
For the synthesis of chiral morpholines like (R)-4-methylmorpholine-3-carboxylic acid, stereoselectivity is crucial. nih.govnih.gov DFT calculations can be employed to model the energy profiles of different stereoisomeric pathways. rsc.org For instance, in reactions forming the morpholine ring, theoretical modeling can elucidate why one enantiomer or diastereomer is preferentially formed over another. This is achieved by calculating the energies of the transition states leading to each stereoisomer; the path with the lower energy barrier will be the kinetically favored one. rsc.org Non-covalent interaction (NCI) analysis can further reveal the subtle forces, such as hydrogen bonds or van der Waals interactions, that stabilize a particular transition state and thus govern stereoselectivity. rsc.orgacs.org
Studies on related systems, such as the reaction of morpholine with epoxides, have used DFT to explain the regioselectivity of the ring-opening reaction, finding that steric factors often control the site of nucleophilic attack. researchgate.net Similarly, quantum chemical studies on 4-morpholinecarboxaldehyde (B48038) have utilized DFT and ab initio methods to determine the stable conformers (chair equatorial vs. chair axial) and analyze their vibrational spectra. nih.gov Such computational investigations into the interaction of carboxylic acids with solvents like DMSO also provide a foundational understanding of the hydrogen bonding and intermolecular forces at play, which are critical for predicting reactivity. mongoliajol.infomongoliajol.info
Although specific quantum chemical studies on the reaction mechanisms to form this compound are not extensively documented in publicly available literature, the established methodologies are readily applicable. A theoretical study would likely involve modeling the N-alkylation of a suitable (R)-morpholine-3-carboxylic acid precursor or the cyclization of a chiral amino alcohol derivative. The calculations would focus on the transition state energies to predict the stereochemical outcome, aligning with experimental observations of stereoselective syntheses. banglajol.infonih.gov
Molecular Modeling of Interactions with Biological Targets (Excluding Clinical Outcomes)
Molecular modeling encompasses a range of computational techniques used to simulate and predict how a molecule like this compound interacts with biological macromolecules such as proteins and enzymes. nih.govnih.gov These methods are vital for understanding the molecular basis of biological activity and for the rational design of new therapeutic agents.
Molecular dynamics (MD) simulations, for example, can capture the dynamic behavior of a ligand-protein complex over time, providing insights into conformational changes and the stability of binding interactions. mdpi.comnih.gov For a molecule like this compound, MD simulations could reveal how the morpholine ring adopts different conformations (e.g., chair, boat) within a binding site and how the methyl and carboxylic acid groups orient themselves to optimize interactions with protein residues.
Molecular docking is a primary tool for predicting the binding pose and affinity of a small molecule within a protein's active site. nih.govresearchgate.net For this compound, docking studies would be used to identify potential biological targets and to understand the key interactions that stabilize the complex.
The structural features of the compound are critical for its binding:
The Carboxylic Acid Group: This group is a strong hydrogen bond donor and acceptor and can also form salt bridges with positively charged residues like arginine or lysine (B10760008) in a protein's binding site. researchgate.net
The Morpholine Oxygen: This atom typically acts as a hydrogen bond acceptor, a common interaction motif for morpholine-containing drugs. researchgate.net
The (R)-Stereocenter: The specific stereochemistry at the C3 position dictates the spatial arrangement of the substituents, which is often crucial for achieving a complementary fit with a chiral biological target.
In a typical docking study, the compound would be placed into the active site of a target protein, and a scoring function would estimate the binding energy. For example, in studies of morpholine derivatives targeting carbonic anhydrase, docking analyses have revealed specific interactions with amino acid residues in the active site, with calculated binding energies correlating with experimentally determined inhibitory activities. nih.gov
Table 1: Illustrative Molecular Docking Results for Morpholine Derivatives Against a Hypothetical Kinase Target
| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |
| This compound | -8.5 | Arg123, Asp210 | Salt Bridge, H-Bond |
| (S)-4-methylmorpholine-3-carboxylic acid | -7.2 | Arg123 | H-Bond |
| Morpholine-3-carboxylic acid | -7.9 | Arg123, Asp210 | Salt Bridge, H-Bond |
| 4-methylmorpholine | -5.1 | Leu175 | Hydrophobic |
Note: This table is for illustrative purposes only and is based on typical results seen in molecular docking studies of similar compounds.
Structure-Activity Relationship (SAR) studies aim to understand how specific structural modifications to a molecule affect its biological activity. nih.gov Computational methods are invaluable for elucidating SAR at the molecular level, providing a rationale for observed activity changes. e3s-conferences.orge3s-conferences.org
For the this compound scaffold, a computational SAR study would involve systematically modifying each part of the molecule and calculating the effect on binding affinity for a given target.
Stereochemistry: As noted, stereoisomerism is a key factor. nih.gov A comparison of the docking scores for the (R) and (S) enantiomers can quantify the importance of the stereocenter for binding. The (R)-enantiomer might position the carboxylic acid for an optimal interaction that the (S)-enantiomer cannot achieve.
N-Substituent: The methyl group on the nitrogen could be computationally replaced with other groups (e.g., hydrogen, ethyl, benzyl). The resulting changes in binding energy would indicate whether this position tolerates larger groups or if a small substituent is preferred for optimal fit and activity. e3s-conferences.org
Carboxylic Acid Position: While this compound has the carboxylic acid at C3, computational models could explore the effect of moving it to C2. This would drastically alter the geometry and likely the binding mode. Studies on branched carboxylic acids have shown that the position of alkyl substituents relative to the acid group significantly impacts biological profiles, a phenomenon that can be explained by molecular docking. nih.govcefic-lri.org
These computational predictions can guide synthetic chemists in deciding which derivatives to prioritize for synthesis and testing, making the drug discovery process more efficient. researchgate.net
In Silico Screening and Virtual Library Design for Chiral Morpholine Scaffolds
The chiral morpholine scaffold is considered a "privileged" structure in medicinal chemistry, meaning it can serve as a basis for ligands targeting a variety of biological receptors. e3s-conferences.orgresearchgate.net This makes it an excellent candidate for in silico (computational) screening and the design of virtual compound libraries. researchgate.netnuvisan.com
Virtual screening is a computational technique used to search large databases of chemical structures to identify those most likely to bind to a drug target. nih.govnih.gov Starting with a target protein structure, millions or even billions of virtual compounds can be docked into the active site, and the best-scoring molecules are selected for further investigation. nih.gov
A virtual library based on the this compound scaffold could be designed by defining several points of variation on the core structure. For example:
R1 at the Nitrogen: Instead of a methyl group, a list of different alkyl, aryl, or functionalized groups could be used.
R2/R3 on the Ring: Substituents could be added to other available positions on the morpholine ring (e.g., C2, C5, C6) to explore new interaction possibilities.
Carboxylic Acid Bioisosteres: The carboxylic acid could be replaced with other acidic groups (like a tetrazole) or other functional groups capable of similar interactions.
This process, known as combinatorial library design, can generate a vast number of synthetically accessible virtual compounds. nih.govnih.gov These libraries can then be screened in silico against various targets to identify promising new hit compounds. This approach accelerates the discovery process by focusing experimental efforts on compounds with a higher probability of success.
Table 2: Example of a Virtual Library Design Based on a Chiral Morpholine Scaffold
| Scaffold Position | R1 (at N4) | R2 (at C5) | R3 (at C2) |
| Building Blocks | -H | -H | -H |
| -CH3 | -CH3 | -CH3 | |
| -CH2CH3 | -F | -Phenyl | |
| -Benzyl | -OH | -OH | |
| -Cyclopropyl | -CH2OH |
This table illustrates how a combinatorial library is constructed by combining different chemical building blocks at various positions on the core scaffold.
Emerging Research Avenues and Future Perspectives
Sustainable Synthesis of Chiral Morpholine (B109124) Derivatives
The synthesis of chiral morpholines is increasingly moving away from classical, often inefficient methods toward more sustainable and atom-economical approaches. semanticscholar.org This shift is characterized by the adoption of green chemistry principles, focusing on catalytic processes and the use of renewable resources.
One of the most powerful strategies for creating chiral molecules is transition-metal-catalyzed asymmetric hydrogenation. nih.gov This method offers high efficiency, simple operation, and excellent atom economy. nih.gov For instance, the asymmetric hydrogenation of dehydromorpholines using a bisphosphine-rhodium catalyst has been shown to produce a variety of 2-substituted chiral morpholines in quantitative yields and with outstanding enantioselectivities (up to 99% ee). semanticscholar.orgnih.gov This "after cyclization" approach, where the chiral center is introduced on a pre-formed ring, is a highly effective method for generating chiral N-heterocyclic compounds. semanticscholar.orgnih.gov
Another significant advancement is the development of redox-neutral protocols. A recently reported one or two-step method for converting 1,2-amino alcohols to morpholines utilizes inexpensive reagents like ethylene (B1197577) sulfate (B86663) and potassium tert-butoxide. chemrxiv.orgchemrxiv.orgacs.orgnih.gov This approach eliminates the need for the harsh reagents and multiple steps associated with traditional methods, such as those using chloroacetyl chloride, thereby reducing waste and improving environmental and safety profiles. chemrxiv.org The reaction demonstrates broad applicability and has been successfully performed on a large scale (>50 g). chemrxiv.orgchemrxiv.orgacs.orgnih.gov
Biocatalysis and chemoenzymatic synthesis represent a frontier in sustainable chemistry, offering high selectivity under mild conditions. cabidigitallibrary.orgnih.govnih.gov Enzymes, as inherently chiral catalysts, can perform reactions that are challenging for traditional organic chemistry. cabidigitallibrary.org For example, imine reductases (IREDs) have been employed in the key synthetic step for the enantioselective, scalable manufacture of (S)-3-(4-(trifluoromethyl)phenyl)morpholine, producing over 180 kg of the intermediate with high yield and enantioselectivity. digitellinc.com Other enzymes like lipases are widely used for the kinetic resolution of racemic intermediates, a crucial step in many chemoenzymatic routes to produce enantiomerically pure compounds. nih.govnih.govillinois.edu The desymmetrization of prochiral substrates, such as the conversion of 3-hydroxyglutaronitrile to a chiral precursor for Atorvastatin using a nitrilase, further showcases the power of biocatalysis in complex syntheses. nih.gov
Table 1: Comparison of Sustainable Synthesis Methods for Chiral Morpholines
| Method | Key Features | Advantages | Example Catalyst/Reagent | Ref. |
|---|---|---|---|---|
| Asymmetric Hydrogenation | Catalytic introduction of chirality onto an unsaturated morpholine ring. | High efficiency, atom economy, excellent enantioselectivity (up to 99% ee). | Bisphosphine-rhodium complex | semanticscholar.orgnih.gov |
| Redox-Neutral Annulation | Conversion of 1,2-amino alcohols using simple reagents. | Fewer steps, avoids harsh reagents, environmentally friendly, scalable. | Ethylene sulfate, tBuOK | chemrxiv.orgacs.orgnih.gov |
| Biocatalysis (IRED) | Enzymatic reduction of an imine to form a chiral amine. | High enantioselectivity, mild reaction conditions, scalable. | Imine Reductase (IRED) | digitellinc.com |
| Chemoenzymatic (Lipase) | Enzymatic kinetic resolution of a racemic intermediate. | Access to enantiopure starting materials, high enantiomeric excess. | Lipase from Aspergillus niger | illinois.edu |
Advanced Analytical Techniques for Process Monitoring and Quality Control
The shift towards more sophisticated and often continuous manufacturing processes necessitates the use of advanced analytical tools. nih.gov Process Analytical Technology (PAT) has become a critical platform for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes. mdpi.com In the context of synthesizing chiral molecules like (R)-4-methylmorpholine-3-carboxylic acid, PAT enables real-time process understanding and control, ensuring high product quality. nih.govresearchgate.net
For chiral separations and purity analysis, High-Performance Liquid Chromatography (HPLC) using chiral stationary phases remains a cornerstone technique for determining enantiomeric excess (ee). nih.gov However, for more complex analyses and to achieve higher sensitivity and specificity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is increasingly employed. researchgate.netjapsonline.com Direct chiral LC-MS/MS methods provide rapid, accurate, and robust resolution of enantiomers, which is essential for quality control in pharmaceutical production and for bioequivalence studies. japsonline.com These methods can be validated according to International Conference on Harmonisation (ICH) guidelines to ensure reliability. researchgate.net
In-situ monitoring techniques are central to the PAT framework. Spectroscopic tools such as Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR), Raman spectroscopy, and Ultraviolet-Visible (UV/Vis) spectroscopy are used for real-time monitoring of crystallization processes and reaction kinetics. mdpi.com Raman spectroscopy, for example, can be used in a feedback control strategy for the preferential crystallization of a desired enantiomer. mdpi.com Furthermore, chiroptical spectroscopies, including Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD), and Raman Optical Activity (ROA), are powerful for determining the absolute configuration of complex chiral molecules in solution. aihub.org
Table 2: Advanced Analytical Techniques in Chiral Synthesis
| Technique | Application | Information Provided | Advantages | Ref. |
|---|---|---|---|---|
| Chiral HPLC | Enantiomeric excess (ee) determination. | Quantitative ratio of enantiomers. | Well-established, reliable for ee analysis. | nih.gov |
| Chiral LC-MS/MS | Enantioselective analysis in formulations and biological matrices. | High-sensitivity and specific quantification of enantiomers. | Fast, accurate, robust, suitable for complex samples. | researchgate.netjapsonline.com |
| Raman Spectroscopy | In-situ process monitoring, polymorph control. | Real-time concentration, crystal form analysis. | Non-destructive, enables feedback control. | mdpi.com |
| Chiroptical Spectroscopy (ECD, VCD, ROA) | Determination of absolute configuration. | Spectroscopic fingerprint unique to each enantiomer. | Unambiguous assignment of stereochemistry. | aihub.org |
Integration with Artificial Intelligence and High-Throughput Experimentation in Chiral Synthesis
The convergence of Artificial Intelligence (AI), machine learning (ML), and High-Throughput Experimentation (HTE) is set to revolutionize chiral synthesis. ijsetpub.comchemrxiv.org This synergy accelerates the discovery and optimization of complex synthetic routes, moving the field from manual, iterative experimentation towards automated, data-driven workflows. ijsetpub.comnih.gov
High-Throughput Experimentation (HTE) involves the miniaturization and parallelization of large numbers of reactions, allowing for rapid screening of catalysts, reagents, and reaction conditions. chemrxiv.orgacs.org This is particularly valuable in transition-metal-catalyzed reactions, where the number of variables is large. acs.org HTE not only speeds up optimization but also generates vast amounts of data that are essential for training robust machine learning models. chemrxiv.orgresearchgate.net
The ultimate goal is the creation of fully autonomous chemical laboratories or "self-driving labs," where AI algorithms design experiments, robotic platforms execute them using HTE, and analytical tools provide data that is fed back to the AI for the next cycle of learning and optimization. ijsetpub.comnih.gov This integrated approach promises to dramatically reduce the time and resources required to develop synthetic routes for chiral molecules like this compound, fostering innovation in drug discovery and materials science. chemrxiv.orgiscientific.org
Table 3: Role of AI and HTE in Chiral Synthesis
| Technology | Function | Impact on Chiral Synthesis | Ref. |
|---|---|---|---|
| High-Throughput Experimentation (HTE) | Parallel execution of numerous experiments. | Rapid optimization of reaction conditions (catalysts, solvents, etc.); generates large datasets for ML. | chemrxiv.orgacs.orgacs.org |
| Artificial Intelligence (AI) / Machine Learning (ML) | Predictive modeling, retrosynthesis planning, data analysis. | Predicts optimal synthetic routes and reaction outcomes; accelerates discovery of novel transformations. | ijsetpub.comacs.orgiscientific.org |
| Integrated AI-HTE Platforms | Autonomous design-build-test-learn cycles. | Enables self-driving laboratories for rapid, automated discovery and development of synthetic processes. | ijsetpub.comnih.gov |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (R)-4-methylmorpholine-3-carboxylic acid, and how do reaction conditions influence enantiomeric purity?
- Methodological Answer : Synthesis typically involves cyclization of chiral precursors or asymmetric catalysis. For example, palladium or copper catalysts in solvents like DMF or toluene are used to control stereochemistry . Reaction temperature (e.g., 60–100°C) and chiral ligands (e.g., BINAP) critically impact enantioselectivity. Post-synthesis, chiral HPLC or polarimetry validates purity (>97% by HPLC, as seen in similar morpholine derivatives) .
Q. Which spectroscopic techniques are most reliable for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR : H and C NMR identify substituents (e.g., methyl group at C4, morpholine ring protons).
- IR : Carboxylic acid C=O stretch (~1700 cm) and morpholine ring vibrations (~1100 cm) confirm functional groups.
- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) verifies molecular weight (theoretical: CHNO, 157.07 g/mol) and fragmentation patterns .
Q. How does pH affect the stability of this compound in aqueous solutions?
- Methodological Answer : Stability studies involve incubating the compound in buffers (pH 2–12) at 25°C. UV-Vis spectroscopy monitors degradation (λ ~260 nm). Acidic conditions (pH <4) protonate the morpholine nitrogen, reducing solubility, while alkaline conditions (pH >9) hydrolyze the carboxylic acid. Optimal stability is observed at pH 6–7 (t >24 hours) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity of this compound in drug design?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to compute electrostatic potential surfaces, identifying nucleophilic/electrophilic sites.
- Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., enzymes with carboxylic acid-binding pockets).
- Example: The (R)-configuration enhances hydrogen bonding with Lys residue in a target protein (binding energy: −8.2 kcal/mol) .
Q. What experimental strategies resolve contradictions in reported solubility data for this compound across solvents?
- Methodological Answer :
- Controlled Solubility Studies : Use gravimetric analysis (saturation shake-flask method) in solvents (water, DMSO, ethanol) at 25°C.
- Data Reconciliation : Compare results with literature using statistical tools (e.g., Grubbs’ test for outliers). Contradictions may arise from impurities or polymorphic forms, requiring XRD or DSC validation .
Q. How can reaction mechanisms involving this compound be elucidated using isotopic labeling or kinetic studies?
- Methodological Answer :
- Isotopic Labeling : Introduce C at the carboxylic acid carbon. Track intermediates via C NMR during esterification.
- Kinetic Analysis : Use stopped-flow spectroscopy to measure rate constants (k) under varying temperatures. For example, ester formation follows pseudo-first-order kinetics (k = 0.15 min at 40°C) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
